molecular formula C16H23N3O2S B7498994 N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide

N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide

Cat. No. B7498994
M. Wt: 321.4 g/mol
InChI Key: RNBSPTSKQMINDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CPT-11 and has been found to have a variety of biochemical and physiological effects that make it useful in a number of different research applications. In

Mechanism of Action

The mechanism of action of CPT-11 involves its ability to inhibit the activity of topoisomerase I. This enzyme is responsible for unwinding and rewinding DNA during replication and repair. CPT-11 binds to the enzyme and prevents it from completing its normal function, leading to the accumulation of DNA damage and the eventual death of cancer cells.
Biochemical and Physiological Effects:
CPT-11 has a variety of biochemical and physiological effects that make it useful in scientific research. This compound has been shown to be highly selective for cancer cells, meaning that it does not affect normal cells in the body. Additionally, CPT-11 has been found to be well-tolerated by patients, with few side effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

One of the major advantages of CPT-11 for lab experiments is its high selectivity for cancer cells. This makes it an ideal compound for studying the mechanisms of cancer growth and development. However, there are also some limitations to using CPT-11 in lab experiments. For example, this compound can be difficult to synthesize and purify, which can limit its availability for research. Additionally, CPT-11 can be expensive, which can limit its use in large-scale experiments.

Future Directions

There are a number of future directions for research on CPT-11. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are interested in exploring the potential of CPT-11 as a treatment for other diseases, such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the mechanisms of action of CPT-11, with the goal of identifying new targets for cancer therapy.

Synthesis Methods

The synthesis method for CPT-11 involves several steps that are designed to create a pure and stable compound. The first step involves the reaction of 4-(4,5-dimethylthiophene-2-carbonyl)piperazine with cyclopropylamine in the presence of a catalyst. This reaction produces an intermediate compound that is then reacted with 2-bromoacetic acid to form the final product, N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide. This synthesis method has been extensively studied and optimized to produce a high yield of pure CPT-11.

Scientific Research Applications

CPT-11 has been found to have a variety of scientific research applications, including its use as an anticancer agent. This compound has been shown to be effective against a variety of different types of cancer, including colon, lung, and breast cancer. CPT-11 works by inhibiting the activity of topoisomerase I, an enzyme that is critical for DNA replication and repair. By inhibiting this enzyme, CPT-11 can prevent cancer cells from dividing and growing, leading to their eventual death.

properties

IUPAC Name

N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-11-9-14(22-12(11)2)16(21)19-7-5-18(6-8-19)10-15(20)17-13-3-4-13/h9,13H,3-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBSPTSKQMINDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CCN(CC2)CC(=O)NC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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